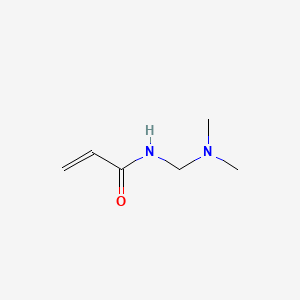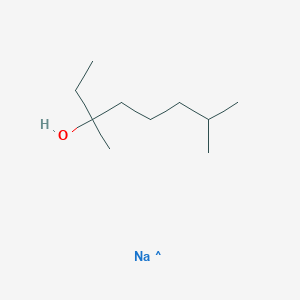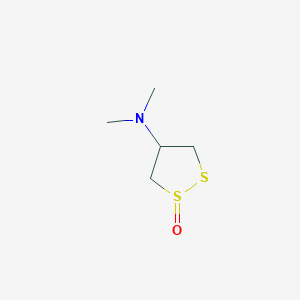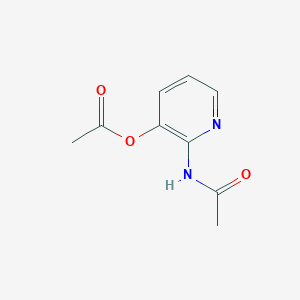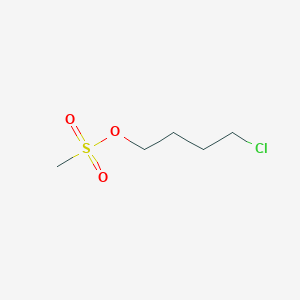
4-Chlorobutyl methanesulfonate
概要
説明
4-Chlorobutyl Methanesulfonate (CAS No. 26910-61-2) is a chlorinated organic compound with the molecular formula C5H11ClO3S . It is also known by other names such as chloroethyl methanesulfonate and CBEM. It is commonly used as an alkylating agent in scientific experiments.
Molecular Structure Analysis
The molecular formula of this compound is C5H11ClO3S . The molecular weight is 186.65700 .科学的研究の応用
Catalysts and Intermediates in Chemical Synthesis
4-Chlorobutyl methanesulfonate plays a significant role as a catalyst or intermediate in various chemical syntheses. For instance, methanesulfonic acid, related to methanesulfonates, has been employed in the direct sulfonation of methane to produce methanesulfonic acid, utilizing chlorosulfonic acid in the presence of Ce4+ as a catalyst. This process highlights the importance of oxygen for the regeneration of the catalyst and examines the yield's dependence on the CH4 to O2 ratio (Shaabani & Ghadari, 2010)^1^. Similarly, methanesulfonic acid has been used as an efficient substitute in the reductive ring-opening of O-benzylidene acetals, demonstrating its utility in organic synthesis (Zinin et al., 2007)^2^.
Advancements in Glycosylation Methods
The application of methanesulfonic acid derivatives extends to the field of glycosylation, where diarylborinic acid-catalyzed couplings of glycosyl methanesulfonates with pyranoside and furanoside acceptors have been reported. This process is noted for its regio- and stereoselective couplings, offering a mild and operationally simple method for synthesizing disaccharides (D’Angelo & Taylor, 2016)^3^.
Eco-friendly Polymer Electrolyte Membranes
In the development of green polymer electrolyte membranes for fuel cell applications, methanesulfonic acid (MSA) has been doped into chitosan matrices. This approach enhances the proton conductivity and solvent stability, indicating the potential of MSA in environmentally friendly energy technologies (Vijayalekshmi & Khastgir, 2017)^4^.
Improved Leaching Methods in Metal Extraction
The use of MSA in the leaching of metals from ores has been explored, demonstrating its effectiveness in extracting copper from chalcopyrite. When combined with hydrogen peroxide as an oxidant, MSA significantly increases copper extraction efficiency, showcasing its potential in the mining and metallurgical industries (Ahn, Wu, & Lee, 2019)^5^.
Safety and Hazards
The safety data sheet for a similar compound, 1-Chlorobutane, indicates that it is classified as a flammable liquid (Category 2) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
作用機序
Target of Action
4-Chlorobutyl methanesulfonate is a type of methanesulfonate ester . Methanesulfonate esters are known to be biological alkylating agents . Alkylating agents work by binding to DNA in cells and preventing them from dividing and growing .
Mode of Action
The alkyl-oxygen bonds in methanesulfonate esters, such as this compound, undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
Methanesulfonates are known to be involved in sulfur assimilation into biomass via the sulfate reduction pathway . This pathway is energetically costly compared to the nitrate assimilation pathway .
Pharmacokinetics
The molecular weight of this compound is 18666 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As an alkylating agent, it is likely to cause dna damage, which can lead to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the aqueous solubility of metal methanesulfonates, the conductivity of aqueous methanesulfonic acid (MSA) solutions, and the low toxicity of MSA all make MSA an ideal electrolyte for many electrochemical processes . These factors could potentially influence the action of this compound.
生化学分析
Biochemical Properties
It is known that methanesulfonate esters, such as 4-Chlorobutyl methanesulfonate, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Cellular Effects
Methanesulfonate esters, such as this compound, are known to interact with the intracellular environment . The alkyl group of these esters may favor entry into the confines of a sterically favorable nucleophilic site .
Molecular Mechanism
The molecular mechanism of this compound involves the fission of its alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Metabolic Pathways
Methanesulfonate esters, such as this compound, are known to interact with the intracellular environment
特性
IUPAC Name |
4-chlorobutyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-10(7,8)9-5-3-2-4-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFFPQEYDANPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276650 | |
| Record name | 1-Butanol, 4-chloro-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26910-61-2 | |
| Record name | 1-Butanol, 4-chloro-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26910-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanol, 4-chloro-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanol, 4-chloro-, 1-methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chlorobutyl methanesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UAD4469R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



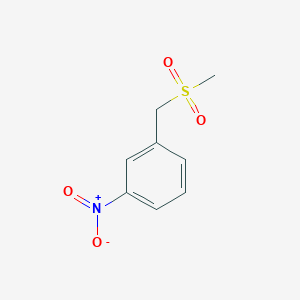
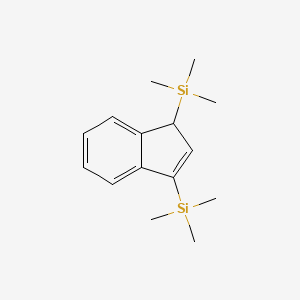
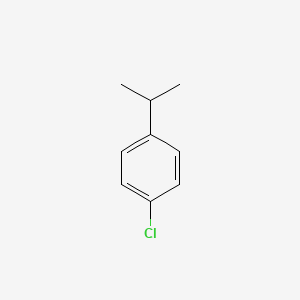
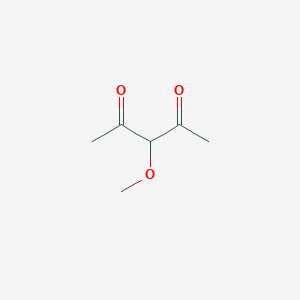

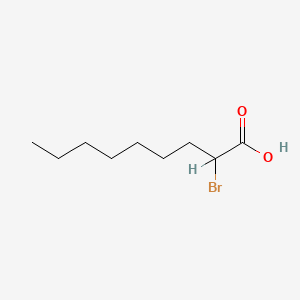
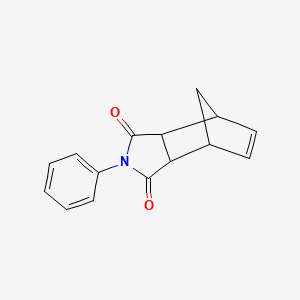
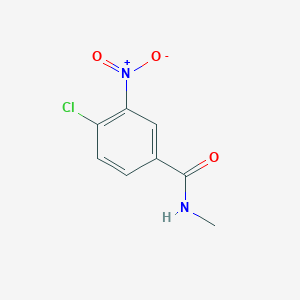
![Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B3050482.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde](/img/structure/B3050483.png)
